[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a chiral, nitrogen-containing heterocycle featuring a pyrrolidine core modified with a (S)-2-amino-3-methyl-butyryl group, a cyclopropyl-carbamic acid benzyl ester moiety, and a methylene bridge.
Key structural attributes:
- Pyrrolidine backbone: A five-membered saturated ring with a nitrogen atom, contributing to conformational rigidity.
- Chiral centers: The (S)-configuration at the 2-amino-3-methyl-butyryl side chain and the pyrrolidine ring may influence stereoselective interactions.
- Benzyl ester: A hydrolytically labile group that could serve as a prodrug moiety.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-11-10-17(12-23)13-24(18-8-9-18)21(26)27-14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,22H2,1-2H3/t17?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIMHVPASYTBM-NNBQYGFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM employs Grubbs catalysts (e.g., 2nd generation) to close diene precursors into pyrrolidine rings. For stereochemical control at the 3-position, chiral auxiliaries or enantioselective catalysis ensures the (S)-configuration. Typical conditions involve refluxing in dichloromethane (DCM) under nitrogen, achieving yields of 68–75%. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the pyrrolidine intermediate.
Trimesylate Cyclization
An alternative route from patent literature uses 1,2,4-trimesylate intermediates. Reacting methanesulfonyl chloride with a diol precursor forms the trimesylate, which undergoes cyclization with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C. This method achieves higher stereopurity (>98% ee) but requires careful control of stoichiometry to avoid over-alkylation.
Cyclopropylmethyl Functionalization
Incorporating the cyclopropylmethyl group demands cyclopropanation or alkylation strategies .
Simmons-Smith Cyclopropanation
Treating allyl-pyrrolidine intermediates with diiodomethane and a zinc-copper couple generates the cyclopropane ring. Reactions in diethyl ether at 0°C afford moderate yields (50–60%) but require rigorous exclusion of moisture.
Alkylation with Cyclopropylmethyl Halides
Direct alkylation using cyclopropylmethyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at 60°C offers a scalable alternative. However, competing elimination reactions necessitate excess halide and prolonged reaction times.
Carbamic Acid Benzyl Ester Formation
The final carbamate protection employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Stepwise Protection
Reacting the free amine with Cbz-Cl in a biphasic system (water/dichloromethane) at 0°C, with sodium bicarbonate (NaHCO3) as a base, achieves near-quantitative yields. The reaction’s exothermic nature mandates slow addition to prevent epimerization.
One-Pot Sequential Reactions
Recent advancements enable tandem deprotection-carbamation by switching solvents from THF to ethyl acetate after cyclopropane formation. This method reduces purification steps but risks carbamate hydrolysis if residual acids remain.
Convergent Synthesis Approach
A modular strategy combines separately synthesized fragments:
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(S)-pyrrolidin-3-ylmethyl-cyclopropane (via RCM or trimesylate routes).
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(S)-2-Amino-3-methyl-butyric acid (prepared via enzymatic resolution).
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Benzyl chloroformate (commercially sourced).
Coupling the fragments using HATU/DIPEA in DMF at −20°C minimizes racemization, followed by Cbz protection in situ. This approach achieves an overall yield of 42% over eight steps.
Analytical Validation and Optimization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | >99% ee |
| Cyclopropane Integrity | H NMR (δ 0.5–1.5 ppm) | No allylic proton signals |
| Carbamate Content | IR (ν 1700–1750 cm) | Sharp carbonyl stretch |
Reaction optimizations focus on solvent selection (THF vs. DCM), catalyst loading (5–10 mol% for RCM), and temperature gradients to suppress side products like over-alkylated amines.
Industrial Scalability and Challenges
Transitioning from lab-scale to pilot production introduces hurdles:
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Cyclopropanation Safety : Exothermic reactions require jacketed reactors with precise temperature control.
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Cost of Chiral Catalysts : Recycling Grubbs catalysts via silica immobilization reduces expenses.
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Waste Management : Solvent recovery systems for DMF and THF are critical for sustainability.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including pharmacological effects, synthetic methods, and relevant case studies.
Key Properties
- Molecular Weight : 328.43 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures can modulate dopamine receptor activity, which is crucial for treating neurological disorders such as schizophrenia and Parkinson's disease.
Case Study: Dopamine Receptor Modulation
A study investigated the binding affinity of various pyrrolidine derivatives to dopamine receptors. The findings revealed that modifications at the nitrogen atom enhanced binding to D(3) receptors, indicating the compound's potential as an antipsychotic agent.
Antidepressant Properties
Preliminary studies have suggested that derivatives of this compound may exhibit antidepressant-like effects in animal models. This is attributed to their ability to influence serotonin pathways, which are critical in mood regulation.
Case Study: Antidepressant Activity
In a controlled study, a series of pyrrolidine derivatives were tested for their antidepressant effects using the forced swim test. Results indicated that certain modifications increased efficacy compared to standard treatments, highlighting the compound's therapeutic potential .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available amino acids and pyrrolidine derivatives.
- Reactions : Key reactions include:
- Amide Formation : Reaction of amines with carboxylic acids or their derivatives.
- Cyclopropanation : Insertion of cyclopropyl groups through specific reagents under controlled conditions.
- Purification : The final product is purified using chromatography techniques to achieve high purity suitable for biological testing.
Industrial Production
In an industrial context, optimizing reaction conditions (temperature, pressure, solvent selection) is crucial for maximizing yield and minimizing costs. Large-scale synthesis may also involve automated systems for efficiency .
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound’s amino acid derivative component allows it to mimic natural substrates, potentially inhibiting or activating enzymes and receptors. The cyclopropyl-carbamic acid benzyl ester moiety may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound shares structural homology with derivatives in the pyrrolidine and piperidine families. Below is a comparative analysis:
Key Observations:
- Ring Size Impact : The piperidine analog (6-membered ring) exhibits greater conformational flexibility compared to the pyrrolidine-based target compound, which may influence binding affinity to biological targets .
- Synthetic Accessibility : All analogs are listed as discontinued, suggesting challenges in synthesis or purification, possibly due to the sensitivity of benzyl ester bonds to pH variations during synthesis (see Table 2, ).
Stability and Reactivity
Evidence from Table 2 in highlights that neutral pH conditions favor side reactions between amino groups in proteins and quinone methides during benzyl ester bond formation. This implies that the target compound’s benzyl ester group may exhibit hydrolytic instability under physiological pH, a limitation shared with its piperidine analog.
Research Findings and Limitations
- Synthetic Challenges: The discontinuation of these compounds may correlate with low yields during benzyl ester formation, particularly under neutral conditions where competing reactions with amino groups dominate .
- Structural Optimization : The cyclopropyl group in the target compound could enhance metabolic resistance compared to ethyl or isopropyl substituents in analogs, but experimental data are lacking.
- Data Gaps : Critical parameters such as melting point, solubility, and biological activity remain unreported, limiting a comprehensive structure-activity relationship (SAR) analysis.
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, often referred to by its chemical structure, is a complex organic molecule with potential implications in pharmacology. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : Not specifically listed but related compounds have CAS 1354027-23-8.
Biological Activity Overview
The biological activity of this compound can be analyzed through its interactions with specific receptors and enzymes, particularly in the context of cholinergic signaling and inflammation.
1. Cholinesterase Inhibition
Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
- Inhibition Studies : Preliminary studies suggest that related compounds exhibit significant inhibition of AChE and BChE. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating strong potential as cholinesterase inhibitors .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.038 | 0.045 |
| Compound B | 0.025 | 0.030 |
| Target Compound | TBD | TBD |
2. CCR3 Antagonism
The compound's structural analogs have been studied for their antagonistic effects on the CCR3 receptor, which is involved in inflammatory responses and asthma pathophysiology.
- Functional Assays : Research indicates that certain benzylpiperidine derivatives demonstrate potent antagonism of CCR3-mediated pathways, suggesting similar potential for the target compound . This could position it as a candidate for treating allergic and inflammatory conditions.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Pharmacophore Analysis : The presence of an N-(alkyl)benzylpiperidine moiety has been identified as essential for selective CCR3 antagonism. Modifications to the side chains can significantly enhance binding affinity and selectivity .
Case Studies
Several studies have investigated the effects of compounds structurally related to our target compound:
- Study on Cholinesterase Inhibitors : A series of pyrano[2,3-b]quinolines demonstrated varying levels of AChE inhibition, with some compounds showing up to six times lower activity than tacrine, a known AChE inhibitor .
- CCR3 Antagonist Development : Research on small molecules targeting CCR3 revealed that structural modifications could shift potency from micromolar to low nanomolar concentrations, highlighting the importance of molecular design in therapeutic efficacy .
Q & A
Q. What are the recommended synthetic pathways for [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester?
Methodological Answer: Synthesis of this compound requires multi-step organic reactions, including:
- Amide coupling : Use (S)-2-Amino-3-methyl-butyryl chloride with pyrrolidin-3-ylmethyl intermediates under Schotten-Baumann conditions to ensure stereochemical retention .
- Cyclopropane ring formation : Employ Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation for the cyclopropyl-carbamic acid moiety .
- Benzyl ester protection : Introduce benzyl chloroformate under anhydrous conditions to protect the carbamic acid group, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Considerations : Monitor reaction progress using TLC and confirm intermediates via -NMR (e.g., δ 7.3 ppm for benzyl aromatic protons) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry (e.g., (S)-configuration at the amino acid residue) and cyclopropane geometry .
- Spectroscopic validation :
Advanced Research Questions
Q. How should researchers address chiral center stability during storage and experimentation?
Methodological Answer:
- Storage conditions : Store at –20°C under argon to minimize racemization. Avoid prolonged exposure to light or moisture, which can hydrolyze the benzyl ester group .
- Stability assays : Perform chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) at intervals to monitor epimerization. Degradation >5% over 30 days indicates suboptimal storage .
Q. What experimental strategies resolve contradictions in impurity profiling?
Methodological Answer:
Q. How can computational methods optimize the compound’s pharmacological activity?
Methodological Answer:
- Molecular docking : Use software like Discovery Studio to model interactions with target enzymes (e.g., proteases or kinases). Focus on the pyrrolidine and cyclopropane moieties for steric and electronic complementarity .
- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on the butyryl chain) with bioactivity data to prioritize derivatives for synthesis .
Q. What protocols validate in vitro metabolic stability for this compound?
Methodological Answer:
- Hepatic microsome assays : Incubate with rat/human liver microsomes (37°C, NADPH regeneration system) and quantify parent compound via LC-MS. Half-life <30 min suggests rapid Phase I metabolism .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidation products (e.g., hydroxylation at the cyclopropane ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
